REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]([CH2:20][C:21]([F:24])([F:23])[F:22])[C:5]([S:11][C:12]2[CH:17]=[C:16]([Cl:18])[CH:15]=[C:14]([Cl:19])[CH:13]=2)=[C:6]([CH:8]([CH3:10])[CH3:9])[N:7]=1.ClC1C=C(SC2N(CC(F)(F)F)C(CO)=[N:36]C=2C(C)C)C=C(Cl)C=1>>[NH2:36][CH2:2][C:3]1[N:4]([CH2:20][C:21]([F:22])([F:24])[F:23])[C:5]([S:11][C:12]2[CH:17]=[C:16]([Cl:18])[CH:15]=[C:14]([Cl:19])[CH:13]=2)=[C:6]([CH:8]([CH3:10])[CH3:9])[N:7]=1
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Name
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2-Chloromethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC(F)(F)F
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1CC(F)(F)F)CO)C(C)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the same synthetic process as that for (28a)in Example 66, and without purification of this compound, 2-azidomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(2,2,2-trifluoroethyl)-1H-imidazole (29k)was
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Type
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CUSTOM
|
Details
|
obtained by the same synthetic process as that for (29a)in Example 66
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Name
|
|
Type
|
|
Smiles
|
NCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |